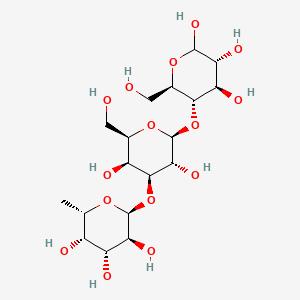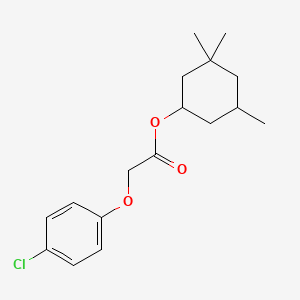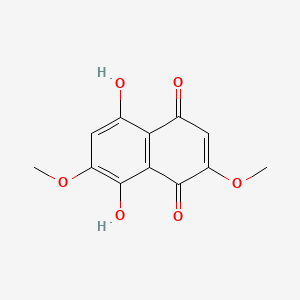
5,8-Dihydroxy-2,7-dimethoxy-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dihydroxy-2,7-dimethoxynaphthalene-1,4-dione is a complex organic compound belonging to the naphthalene derivatives family. This compound is characterized by its two hydroxyl groups and two methoxy groups attached to the naphthalene ring structure, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione typically involves the oxidation of 2,7-dimethoxynaphthalene-1,4-dione. This process can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and precise temperature control to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dihydroxy-2,7-dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, 5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione is used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and as a potential inhibitor for certain enzymes involved in metabolic pathways.
Medicine: The compound has shown potential in medicinal chemistry, where it is being investigated for its anti-inflammatory and antioxidant properties. It may also serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, 5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress in cells. The compound may also inhibit certain enzymes by binding to their active sites, leading to a decrease in their activity.
Comparison with Similar Compounds
1,4-Naphthoquinone
2,7-Dimethoxynaphthalene-1,4-dione
5,8-Dihydroxy-1,4-naphthoquinone
Uniqueness: 5,8-Dihydroxy-2,7-dimethoxynaphthalene-1,4-dione stands out due to its specific arrangement of hydroxyl and methoxy groups, which confer unique chemical and biological properties compared to its similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
2808-46-0 |
|---|---|
Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
5,8-dihydroxy-2,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O6/c1-17-7-3-5(13)9-6(14)4-8(18-2)12(16)10(9)11(7)15/h3-4,13,15H,1-2H3 |
InChI Key |
OKTQTRCTZAALBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C(=C(C=C2O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


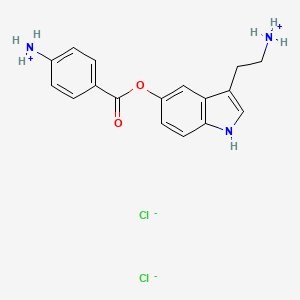


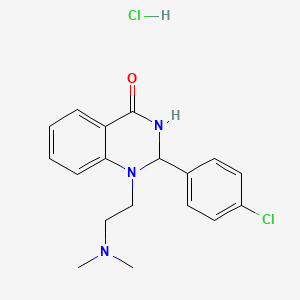
![4-[(2-fluorophenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B15342027.png)
![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
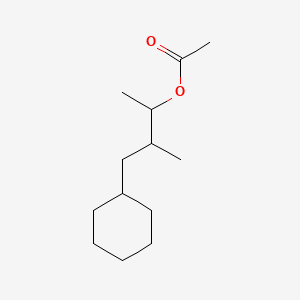

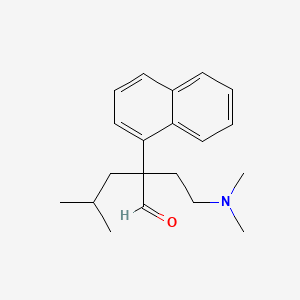

![(1E)-N-[benzyl(dimethyl)azaniumyl]ethanimidate](/img/structure/B15342065.png)
